molecular formula C21H17N5O3 B3613609 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide

2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide

Cat. No. B3613609
M. Wt: 387.4 g/mol
InChI Key: NHPKZSAZSMTBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide involves its ability to react with ROS, leading to the formation of a fluorescent product. The compound contains a nitro group, which is highly reactive towards ROS. Upon reaction with ROS, the nitro group is reduced to an amino group, leading to the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS, allowing for the quantitative detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to be non-toxic and non-cytotoxic, making it an ideal candidate for use in biological systems. The compound has also been shown to be highly specific towards ROS, with minimal interference from other reactive species. These properties make it an ideal tool for studying the role of ROS in various biological processes.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide in lab experiments has several advantages. The compound is highly specific towards ROS, allowing for the quantitative detection of ROS in biological systems. The compound is also non-toxic and non-cytotoxic, making it an ideal candidate for use in biological systems. However, the compound has some limitations. The compound is sensitive to light and oxygen, which can lead to the degradation of the compound. The compound is also sensitive to pH, with optimal detection occurring at pH 7.4.

Future Directions

There are several future directions for research on 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide. One direction is the development of new fluorescent probes based on this compound for detecting other reactive species, such as reactive nitrogen species (RNS). Another direction is the use of this compound in the development of new therapies for diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, the use of this compound in the development of new diagnostic tools for detecting ROS in vivo is an exciting area of research.

Scientific Research Applications

2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide has various applications in scientific research. It is widely used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, such as cell signaling, apoptosis, and immune response. The use of this compound as a fluorescent probe allows for the detection of ROS in real-time, providing valuable insights into the role of ROS in various biological processes.

properties

IUPAC Name

2-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-13-11-18-19(24-25(23-18)15-7-4-3-5-8-15)12-17(13)22-21(27)16-9-6-10-20(14(16)2)26(28)29/h3-12H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPKZSAZSMTBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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